B1574632 GSK2820151

GSK2820151

Cat. No. B1574632
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Scientific Research Applications

Gene Expression and Cancer Therapy

  • GSK2820151 has been identified as a potent and selective small molecule BET inhibitor. In preclinical studies, it demonstrated efficacy in inhibiting the proliferation of several solid tumor cell types in culture and showed promise in xenograft models. This has formed the basis for exploring its therapeutic potential in a broad array of solid tumor types (Gadgeel et al., 2017).

Clinical Trials and Drug Development

  • A first-in-human phase I dose escalation study of GSK2820151 was conducted to investigate its maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) based on safety, pharmacokinetics, pharmacodynamics, and clinical activity. This study was significant for advancing our understanding of the drug's safety profile and potential therapeutic effects in patients with advanced or recurrent solid tumors (Gadgeel et al., 2017).

Mechanism of Action

  • The Bromodomain Extra Terminal family of proteins, which GSK2820151 targets, are involved in regulating transcription, cell growth, and survival. Inhibition of BET protein binding to chromatin by GSK2820151 decreases the expression of growth-promoting genes and blocks both expression and transcriptional functions of MYC, resulting in significant antitumor effects. This highlights the drug's potential mechanism of action in oncology (Gadgeel et al., 2017).

properties

Product Name

GSK2820151

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK2820151;  GSK-2820151;  GSK 2820151.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.